molecular formula C18H22N2O B4423870 2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide

2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide

Cat. No. B4423870
M. Wt: 282.4 g/mol
InChI Key: HTDXYODRGKMOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of scientists at Upjohn Pharmaceuticals. It is a potent analgesic that has been shown to be effective in relieving pain in both humans and animals. However, due to its high potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the perception of pain. It also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects
This compound has been shown to produce a range of effects on the body, including pain relief, sedation, respiratory depression, and constipation. It can also cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide has been used in laboratory experiments to study the effects of opioids on the brain and behavior. It has been shown to be a potent analgesic, which makes it useful for studying pain pathways in the brain. However, its high potential for abuse and addiction makes it difficult to use in animal studies, as it can lead to the development of drug-seeking behavior.

Future Directions

Future research on 2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide could focus on developing safer and more effective analgesics that target the mu-opioid receptor. Studies could also investigate the potential for this compound to be used in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings. Additionally, research could explore the use of this compound in combination with other drugs to enhance its analgesic effects and reduce the risk of addiction.

Scientific Research Applications

2-(3-methyl-1-piperidinyl)-N-1-naphthylacetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Studies have also shown that this compound has a high affinity for the receptor, which may contribute to its potency as an analgesic.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14-6-5-11-20(12-14)13-18(21)19-17-10-4-8-15-7-2-3-9-16(15)17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDXYODRGKMOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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